molecular formula C15H21Cl2NO2 B13788813 (-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine CAS No. 79893-46-2

(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine

Cat. No.: B13788813
CAS No.: 79893-46-2
M. Wt: 318.2 g/mol
InChI Key: DBARMDUSHJFUOJ-UHFFFAOYSA-N
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Description

(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine is a chiral pyrrolidine derivative characterized by a 1-ethyl-substituted pyrrolidine core linked to a 3,5-dichloro-2-methoxyphenoxyethyl side chain.

Key structural features include:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle, substituted at the 1-position with an ethyl group.
  • Phenoxyethyl side chain: A 3,5-dichloro-2-methoxyphenyl group attached via an ethylene spacer. This halogenated aromatic moiety may enhance lipophilicity and influence molecular interactions.

Properties

CAS No.

79893-46-2

Molecular Formula

C15H21Cl2NO2

Molecular Weight

318.2 g/mol

IUPAC Name

2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine

InChI

InChI=1S/C15H21Cl2NO2/c1-3-18-7-4-5-12(18)6-8-20-14-10-11(16)9-13(17)15(14)19-2/h9-10,12H,3-8H2,1-2H3

InChI Key

DBARMDUSHJFUOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CCOC2=C(C(=CC(=C2)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” typically involves multiple steps, starting with the preparation of the 3,5-dichloro-2-methoxyphenol precursor. This precursor is then reacted with ethyl bromide in the presence of a base to form the ethyl ether. The resulting compound undergoes further reactions to introduce the pyrrolidine ring, often through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives.

Scientific Research Applications

“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of (-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine with structurally or functionally related compounds reveals critical differences in substituents, physicochemical properties, and analytical requirements.

Structural Analogues within Pyrrolidine Derivatives

1-Acetyl-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]pyrrolidine (CAS 94134-05-1) Core Structure: Pyrrolidine with a phenoxyethyl side chain identical to the target compound. Key Difference: Substitution at the 1-position is an acetyl group instead of ethyl. Regulatory Status: Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and EC Inventory, indicating established commercial use . Safety Data: Safety Data Sheets (SDS) are available, highlighting handling precautions for the acetylated derivative .

2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1) Core Structure: 1-Ethylpyrrolidine with an aminomethyl substituent. Key Difference: Lacks the halogenated phenoxyethyl side chain. Analytical Method: Enantiomeric separation achieved via HPLC using a Chiralcel OD-H column, suggesting chiral resolution techniques applicable to the target compound . Physical Properties: Boiling point 58–60°C (16 mmHg), density 0.887 g/cm³ .

Heterocyclic Analogues with Halogenated Substituents

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate (, Compound F)

  • Core Structure : Imidazole with 4-chlorophenyl and methyl substituents.
  • Key Differences :

  • Heterocycle: Imidazole (two nitrogen atoms) vs. pyrrolidine (one nitrogen).
  • Substituents: Chlorophenyl group in imidazole vs. dichloromethoxyphenyl in pyrrolidine.
    • Functional Relevance : Imidazole derivatives are often studied for antimicrobial or anti-inflammatory activity, suggesting divergent applications compared to pyrrolidine-based compounds .

Comparative Data Table

Compound Name Core Structure Key Substituents CAS Number Physical Properties Analytical Method
This compound Pyrrolidine 1-Ethyl, dichloromethoxyphenoxyethyl N/A Not reported in evidence Likely requires chiral HPLC
1-Acetyl-2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]pyrrolidine Pyrrolidine 1-Acetyl, dichloromethoxyphenoxyethyl 94134-05-1 Not reported in evidence Standard HPLC
2-(Aminomethyl)-1-ethylpyrrolidine Pyrrolidine 1-Ethyl, aminomethyl 26116-12-1 bp 58–60°C (16 mmHg), d 0.887 Chiralcel OD-H column
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate Imidazole 4-Chlorophenyl, methyl, ethyl acetate N/A Not reported in evidence Not specified

Key Research Findings and Implications

  • Structural Impact on Activity: The dichloromethoxyphenoxyethyl group in the target compound may enhance binding to hydrophobic targets compared to non-halogenated analogues.
  • Enantiomeric Considerations: The (-)-enantiomer’s resolution is critical for pharmacological studies, mirroring analytical challenges observed in 2-(aminomethyl)-1-ethylpyrrolidine .

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